

5-Bromo-2-nitrobenzaldehyde structural formula

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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzaldehyde

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An In-Depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

5-Bromo-2-nitrobenzaldehyde is a pivotal intermediate in modern organic synthesis, valued for its trifunctional nature that enables the construction of complex molecular architectures. The strategic placement of an electrophilic aldehyde, a reducible nitro group, and a versatile bromine atom makes it an indispensable building block for novel heterocyclic compounds, particularly in the realms of pharmaceutical and agrochemical development. This guide provides an in-depth exploration of 5-bromo-2-nitrobenzaldehyde, covering its physicochemical properties, a robust and scientifically-grounded synthesis protocol, detailed characterization data, and a mechanistic overview of its reactivity. It aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. The key data for 5-Bromo-2-nitrobenzaldehyde are summarized below.

Property	Value	Reference(s)
IUPAC Name	5-bromo-2-nitrobenzaldehyde	[1]
Synonyms	2-Nitro-5-bromobenzaldehyde, Benzaldehyde, 5-bromo-2-nitro-	[1][2]
CAS Number	20357-20-4	[3][4]
Molecular Formula	C ₇ H ₄ BrNO ₃	[1][2][4]
Molecular Weight	230.02 g/mol	[1][2][4]
Appearance	White to very pale yellow crystalline powder	[2][5]
Melting Point	71-75 °C	[6]
Solubility	Sparingly soluble in water; Soluble in dichloromethane, ethanol, ether	[7]
Storage	Store at room temperature, sealed, dry, under inert gas. Air sensitive.	[3][5][8]

Table 1.1: GHS Safety and Hazard Information[3][9]

Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H302: Harmful if swallowed.
Precautionary Statements	P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.

Synthesis and Characterization

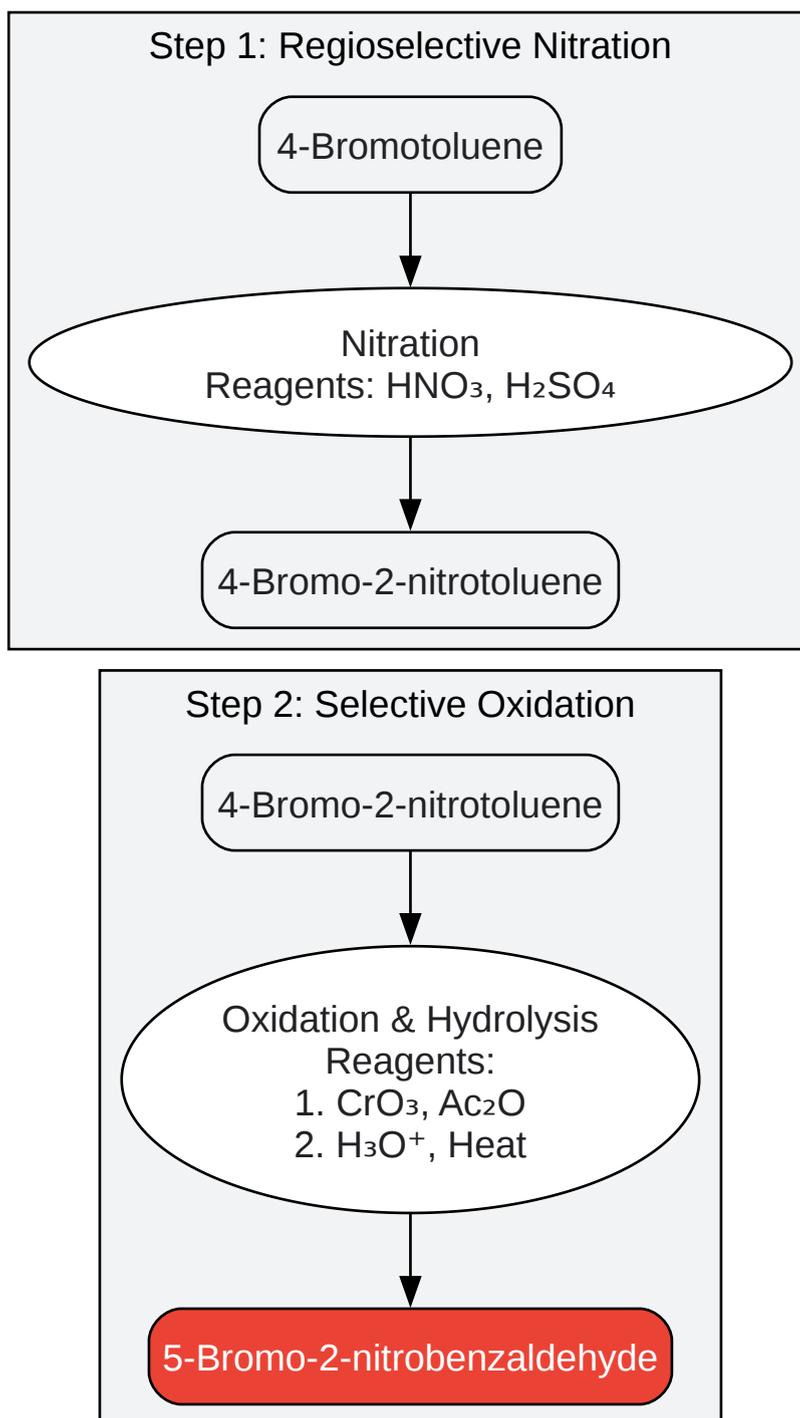
The most chemically sound and reliable route to 5-bromo-2-nitrobenzaldehyde is a two-step synthesis commencing from 4-bromotoluene. This strategy ensures the correct regiochemistry of the substituents, a critical consideration that single-step nitration of other precursors fails to achieve selectively.

Synthetic Strategy Overview

The synthesis proceeds in two distinct stages:

- **Electrophilic Nitration:** 4-Bromotoluene is nitrated to yield 4-bromo-2-nitrotoluene. The regioselectivity of this step is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the bromine (-Br) is a deactivating, yet also ortho, para-director. The stronger activating effect of the methyl group dictates the position of nitration, favoring substitution at the positions ortho to it (C2 and C6). This results in the desired 4-bromo-2-nitrotoluene as the major product.^[10]
- **Oxidation:** The methyl group of 4-bromo-2-nitrotoluene is then selectively oxidized to an aldehyde. A robust method involves the use of chromium trioxide in acetic anhydride to form

a stable diacetate intermediate, which is subsequently hydrolyzed to afford the final product, 5-bromo-2-nitrobenzaldehyde. This two-stage oxidation prevents over-oxidation to the carboxylic acid, a common side reaction with stronger, direct oxidation methods.



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Figure 1: Overall synthetic workflow for 5-Bromo-2-nitrobenzaldehyde.

Detailed Experimental Protocol

Part A: Synthesis of 4-Bromo-2-nitrotoluene from 4-Bromotoluene

Causality: This protocol is based on the principles of electrophilic aromatic substitution. A mixture of nitric and sulfuric acid generates the potent electrophile, the nitronium ion (NO_2^+). The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of by-products.

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromotoluene (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
- **Acid Mixture:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
- **Nitration:** Add the cold nitrating mixture dropwise to the stirred 4-bromotoluene via the dropping funnel. Critically maintain the internal reaction temperature below 10 °C throughout the addition.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Slowly pour the reaction mixture over a large volume of crushed ice. A yellow solid, 4-bromo-2-nitrotoluene, will precipitate.
- **Purification:** Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-bromo-2-nitrotoluene.

Part B: Oxidation of 4-Bromo-2-nitrotoluene to 5-Bromo-2-nitrobenzaldehyde

Causality: This procedure, adapted from a general method for oxidizing substituted toluenes, uses chromium trioxide to convert the methyl group into a geminal diacetate.^[1] This intermediate is stable to the oxidizing conditions. Subsequent acid-catalyzed hydrolysis cleaves the acetate groups to reveal the aldehyde. The temperature is kept below 10 °C during the oxidation to prevent side reactions and degradation.

- **Reaction Setup:** In a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in acetic anhydride (approx. 8 volumes) and cool to 0 °C in an ice-salt bath.
- **Acid Addition:** Slowly add concentrated sulfuric acid (approx. 2.5 eq) dropwise, ensuring the temperature remains low.
- **Oxidant Addition:** Add chromium trioxide (CrO₃, approx. 2.8 eq) in small portions. The rate of addition must be controlled to keep the internal temperature below 10 °C.
- **Reaction Completion:** After the final addition, continue stirring for 1 hour at low temperature.
- **Intermediate Isolation:** Pour the reaction mixture into a large volume of an ice-water mixture. Filter the resulting solid precipitate (the diacetate intermediate) and wash it extensively with water.
- **Hydrolysis:** Transfer the crude diacetate intermediate to a flask containing a mixture of water, ethanol, and concentrated sulfuric acid (e.g., 2:2:0.2 ratio by volume).
- **Product Formation:** Heat the mixture to reflux for 30-45 minutes to effect hydrolysis.
- **Purification:** Cool the solution in an ice bath to crystallize the 5-bromo-2-nitrobenzaldehyde. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum desiccator. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

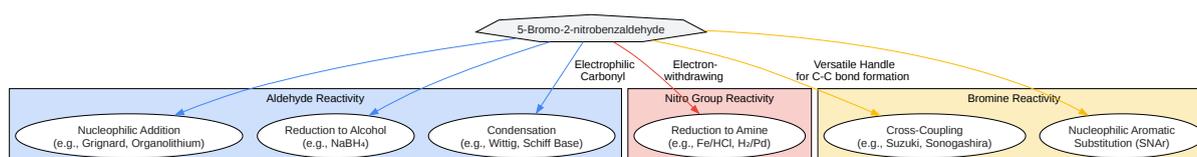
Spectroscopic Characterization

Confirming the structure and purity of the final product is paramount. The following data are characteristic of 5-Bromo-2-nitrobenzaldehyde.

Spectrum Type	Key Features / Data	Reference(s)
^1H NMR (CDCl_3 , 500 MHz)	δ 10.41 (s, 1H, -CHO), 8.06 (d, $J=2.1$ Hz, 1H, Ar-H), 8.02 (d, $J=8.6$ Hz, 1H, Ar-H), 7.87 (dd, $J=8.6, 2.1$ Hz, 1H, Ar-H)	[11]
IR (ATR)	Characteristic peaks for C=O (aldehyde, $\sim 1700\text{ cm}^{-1}$), C-NO ₂ (asymmetric $\sim 1530\text{ cm}^{-1}$, symmetric $\sim 1350\text{ cm}^{-1}$), and aromatic C-H stretches.	[1]
Mass Spec (GC-MS)	Molecular Ion (M^+) peak corresponding to $m/z \approx 229/231$ (due to bromine isotopes $^{79}\text{Br}/^{81}\text{Br}$).	[1]
UV-Vis	$\lambda_{\text{max}} \approx 276\text{ nm}$ (in CH_3CN)	[7]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-bromo-2-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups, which can often be addressed with high selectivity.



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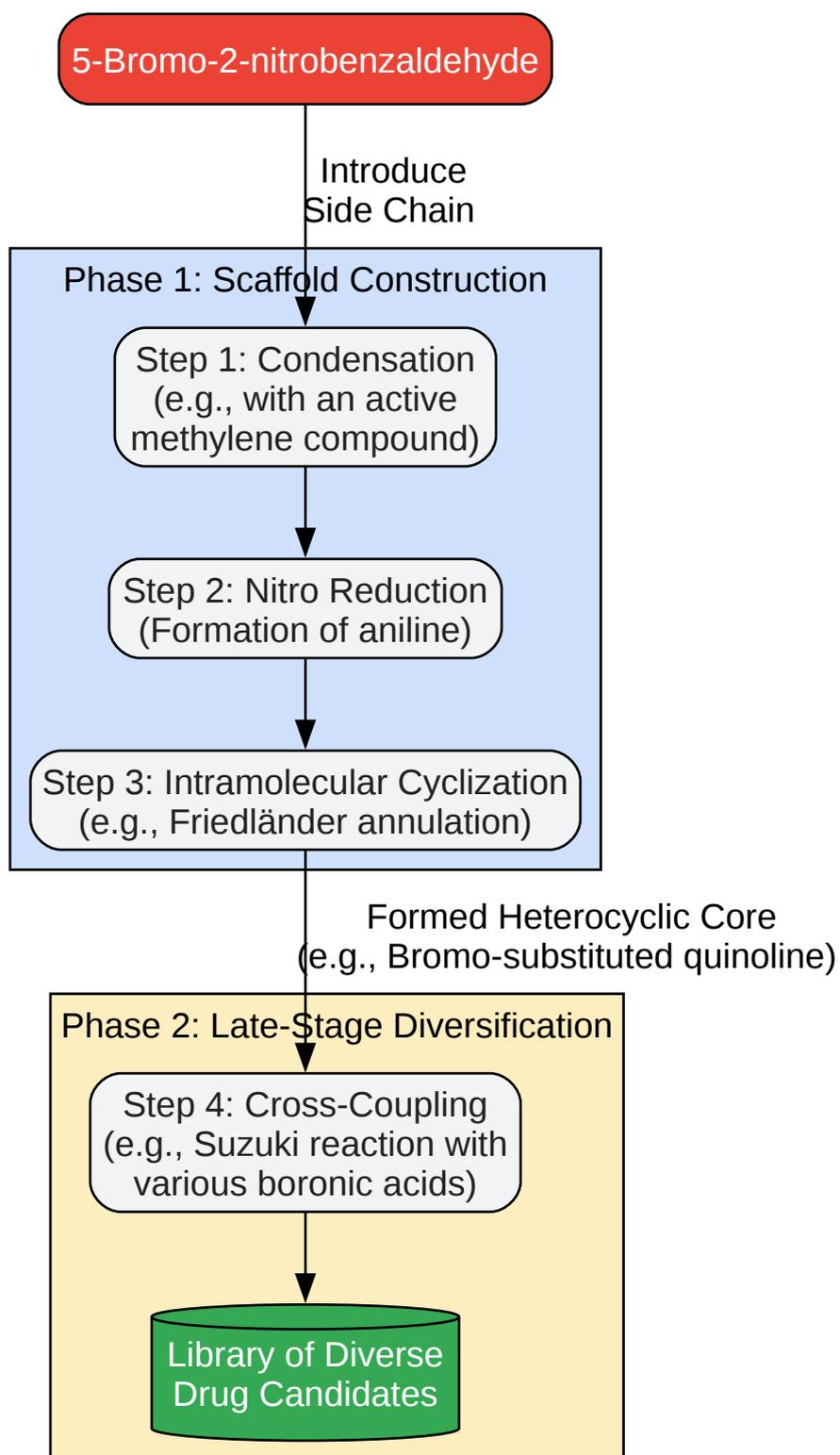
Figure 2: Reactivity map of 5-Bromo-2-nitrobenzaldehyde highlighting key transformation pathways.

- **The Aldehyde Group (-CHO):** As a primary site of electrophilicity, the aldehyde carbonyl is susceptible to nucleophilic attack. This enables classical transformations such as Wittig reactions to form alkenes, condensation with primary amines to yield Schiff bases (imines), and reduction with mild hydrides (e.g., NaBH_4) to the corresponding benzyl alcohol.
- **The Nitro Group (-NO₂):** The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as it introduces a nucleophilic center and opens the door to a vast array of cyclization reactions. The resulting 2-amino-5-bromobenzaldehyde is a precursor to quinolines, benzodiazepines, and other pharmaceutically important heterocyclic systems.
- **The Bromine Atom (-Br):** The C-Br bond serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.^[8] Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can all be employed to introduce new substituents at the C5 position, dramatically increasing molecular complexity. The strong electron-withdrawing effect of the adjacent nitro group also activates the bromine for nucleophilic aromatic substitution (S_NAr) with potent nucleophiles.

Applications in Drug Discovery and Organic Synthesis

The true value of 5-bromo-2-nitrobenzaldehyde is realized in its application as a strategic building block. Its ability to participate in sequential, selective reactions makes it a powerful tool for constructing complex target molecules.

A common workflow in drug discovery involves using the aldehyde for an initial condensation or chain-elongation reaction, followed by reduction of the nitro group and subsequent intramolecular cyclization to build a heterocyclic core. The bromine atom can be retained until a late stage for diversification of the molecular scaffold via cross-coupling.



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Figure 3: Generalized workflow illustrating the use of 5-Bromo-2-nitrobenzaldehyde in constructing a library of drug candidates.

This molecule is a known intermediate for the synthesis of various bioactive compounds, including antifungal and antibacterial agents.[8] The ortho-nitrobenzaldehyde moiety is structurally related to reagents used in the classic Baeyer–Drewsen indigo synthesis and as photolabile protecting groups, suggesting further potential applications for this brominated analog.

Safe Handling and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling 5-bromo-2-nitrobenzaldehyde.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[3]
- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[3] Prevent dispersion of dust during weighing and transfer.
- Handling: Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
- Storage: Keep the container tightly sealed and store in a cool, dry, and dark place away from incompatible materials. As it is noted to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3][5]
- Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material without creating dust and place it in a sealed container for disposal according to local regulations.

Conclusion

5-Bromo-2-nitrobenzaldehyde is a high-value, versatile chemical intermediate whose utility is rooted in the orthogonal reactivity of its functional groups. Its well-defined synthesis from readily available starting materials, combined with its predictable reactivity, makes it an

essential tool for synthetic chemists. For professionals in drug discovery and development, this compound provides a reliable and strategically powerful platform for the construction and diversification of novel heterocyclic scaffolds, accelerating the journey from concept to candidate.

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